(R)-Ru(OAc)2(SEGPHOS)

Catalog No.
S2673037
CAS No.
944450-48-0
M.F
C42H36O8P2Ru
M. Wt
831.76
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Ru(OAc)2(SEGPHOS)

CAS Number

944450-48-0

Product Name

(R)-Ru(OAc)2(SEGPHOS)

IUPAC Name

[4-(5-diphenylphosphaniumyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphanium;ruthenium(2+);diacetate

Molecular Formula

C42H36O8P2Ru

Molecular Weight

831.76

InChI

InChI=1S/C38H28O4P2.2C2H4O2.Ru/c1-5-13-27(14-6-1)43(28-15-7-2-8-16-28)33-23-21-31-37(41-25-39-31)35(33)36-34(24-22-32-38(36)42-26-40-32)44(29-17-9-3-10-18-29)30-19-11-4-12-20-30;2*1-2(3)4;/h1-24H,25-26H2;2*1H3,(H,3,4);/q;;;+2

InChI Key

XBIJGOUXPZFVDQ-UHFFFAOYSA-O

SMILES

CC(=O)[O-].CC(=O)[O-].C1OC2=C(O1)C(=C(C=C2)[PH+](C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)[PH+](C7=CC=CC=C7)C8=CC=CC=C8.[Ru+2]

Solubility

not available

Asymmetric Reductive Amination

One of the primary applications of (R)-Ru(OAc)2(SEGPHOS) lies in asymmetric reductive amination reactions. These reactions involve the conversion of a ketone or imine into a chiral primary amine by combining it with an amine source in the presence of a reducing agent like hydrogen. The key aspect is the formation of a single enantiomer (mirror image) of the amine product with high selectivity.

(R)-Ru(OAc)2(SEGPHOS) demonstrates excellent catalytic activity and enantioselectivity in the asymmetric reductive amination of various substrates, including:

  • β-keto lactams: This complex enables the preparation of highly desirable chiral β-amino lactams, which are valuable building blocks in drug discovery and natural product synthesis [].
  • Diaryl and sterically hindered ketones: (R)-Ru(OAc)2(SEGPHOS) facilitates the synthesis of chiral primary diarylmethylamines and sterically bulky benzylamines from the corresponding ketones with high enantioselectivity [].

Other Applications

Beyond asymmetric reductive amination, (R)-Ru(OAc)2(SEGPHOS) exhibits promising potential in other research areas:

  • Asymmetric hydrogenation: Studies suggest the potential of this complex for the asymmetric hydrogenation of specific substrates, potentially leading to the development of new synthetic routes for chiral compounds [].

(R)-Ruthenium(II) diacetate with (R)-5,5'-bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole, commonly referred to as (R)-Ru(OAc)₂(SEGPHOS), is a chiral transition metal complex notable for its application in asymmetric catalysis. This compound features a ruthenium center coordinated to two acetate ligands and a bidentate phosphine ligand, which imparts chirality to the complex. The molecular formula of (R)-Ru(OAc)₂(SEGPHOS) is C₄₂H₃₆O₈P₂Ru, with a molecular weight of approximately 831.76 g/mol .

This compound is characterized by its dark yellow powder form and is sensitive to air, requiring careful handling and storage at temperatures between 2-8°C . The presence of the SEGPHOS ligand enhances the complex's reactivity and selectivity in various

(R)-Ru(OAc)₂(SEGPHOS) is primarily utilized in asymmetric hydrogenation reactions, where it catalyzes the reduction of unsaturated compounds to yield chiral products. The acetate ligands facilitate the coordination of substrates, while the SEGPHOS ligand contributes to the enantioselectivity of the reaction. Typical substrates include allylic alcohols and unsaturated carboxylic acids, leading to high yields of enantiomerically enriched products .

Example Reaction

One notable reaction involves the hydrogenation of α,β-unsaturated carboxylic acids, where (R)-Ru(OAc)₂(SEGPHOS) demonstrates exceptional activity and selectivity, often achieving enantiomeric excesses greater than 90% .

The synthesis of (R)-Ru(OAc)₂(SEGPHOS) typically involves the coordination of SEGPHOS to a ruthenium precursor such as ruthenium(II) acetate. The general procedure includes:

  • Preparation of Ruthenium Precursor: Ruthenium(II) acetate can be synthesized from ruthenium trichloride by treating it with acetic acid.
  • Ligand Coordination: The SEGPHOS ligand is introduced under an inert atmosphere to prevent oxidation.
  • Purification: The resulting complex is purified through crystallization or chromatography techniques .

(R)-Ru(OAc)₂(SEGPHOS) finds extensive applications in:

  • Asymmetric Catalysis: Primarily in hydrogenation reactions for producing chiral intermediates in pharmaceuticals.
  • Organic Synthesis: Used for synthesizing complex organic molecules with high enantiomeric purity.
  • Industrial Processes: Employed in large-scale reactions for the production of fine chemicals and agrochemicals .

Interaction studies involving (R)-Ru(OAc)₂(SEGPHOS) focus on its catalytic behavior in various substrates. Research has shown that the electronic and steric properties of the SEGPHOS ligand significantly influence the reactivity and selectivity of the complex. Studies often utilize spectroscopic methods to monitor reaction progress and elucidate mechanisms .

Several similar compounds exhibit comparable catalytic properties but differ in ligand structure or metal center. Notable examples include:

Compound NameLigand TypeMetal CenterUnique Features
Chiralyst® Ru802(S)-MeO-BIPHEPRutheniumUsed for asymmetric hydrogenation
Chiralyst® Ru843(S)-BINAPRutheniumHigh efficiency in various reactions
Chiralyst® Ru918(S)-SEGPHOSRutheniumFocused on enantioselective reactions
Ru(nbd)Cl₂NBD (norbornadiene)RutheniumDifferent coordination chemistry

(R)-Ru(OAc)₂(SEGPHOS) stands out due to its specific combination of ligands that provide exceptional selectivity and reactivity in asymmetric hydrogenation compared to other catalysts that may not achieve similar enantiomeric excesses .

Dates

Modify: 2023-08-16

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